

Cryo-electron microscopy sample preparation for Elexacaftor-CFTR complex

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Compound of Interest

Compound Name: *Elexacaftor*
CAS No.: 2138326-26-6
Cat. No.: B10815507

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Application Note: High-Resolution Cryo-EM Sample Preparation for the **Elexacaftor**-CFTR Complex

Executive Summary

The structural elucidation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) in complex with **Elexacaftor** (VX-445) represents a significant challenge due to the protein's inherent conformational flexibility and the hydrophobic nature of the ligand binding site. **Elexacaftor**, a Type III corrector, functions by stabilizing the interface between the N-terminal lasso motif and Transmembrane Domains (TMDs) 1 and 2.

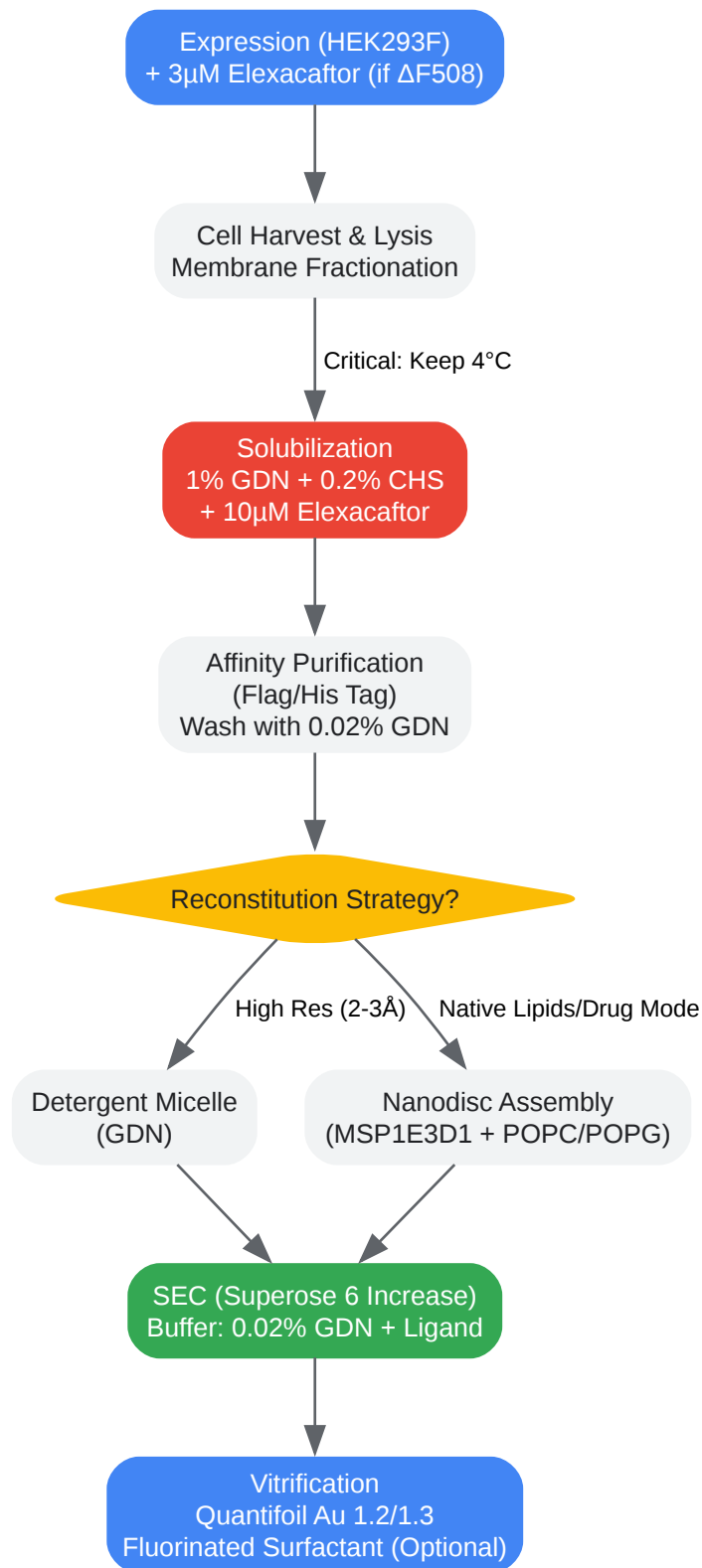
This guide details a field-proven workflow for preparing high-quality Cryo-EM grids of this complex. Unlike standard membrane protein protocols, this method prioritizes the retention of the annular lipid shell and the stabilization of the lasso motif—both critical for **Elexacaftor** occupancy. We utilize a Glyco-diosgenin (GDN) detergent strategy, optionally coupled with nanodisc reconstitution, to mimic the native bilayer environment required for drug efficacy.

Critical Process Parameters (CPPs)

Parameter	Specification	Rationale
Expression System	HEK293F (BacMam or Plasmid)	Mammalian post-translational modifications (glycosylation) are essential for native folding.
Detergent Choice	GDN (Glyco-diosgenin)	GDN provides a rigid, cholesterol-like hydrophobic core superior to DDM for stabilizing the large transmembrane domain of CFTR.
Ligand Strategy	Co-expression + Co-purification	Elexacaftor is a folding corrector. For mutant CFTR (e.g., $\Delta F508$), it must be present during expression. For WT, early addition prevents denaturation.
Lipid Supplement	CHS (Cholesterol Hemisuccinate)	Essential for CFTR stability; mimics the cholesterol-rich apical membrane.
Grid Type	UltrAuFoil (Gold/Gold) R1.2/1.3	Reduces beam-induced motion and provides a conductive surface, critical for resolving small drug ligands (~2-3 Å resolution).

Experimental Workflow

The following diagram outlines the logical flow from expression to vitrification, highlighting the critical decision points for ligand addition.



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Figure 1: Optimized workflow for CFTR-**Elexacaftor** complex preparation. Note the continuous presence of the ligand during solubilization to maintain occupancy.

Detailed Protocol

Phase 1: Expression and Solubilization

Causality: CFTR is prone to aggregation. The choice of GDN over DDM is non-negotiable for high-resolution drug mapping because GDN does not strip essential annular lipids as aggressively as DDM.

- Expression: Transfect HEK293F cells with CFTR-Flag/His plasmid.
 - Note: If working with $\Delta F508$ -CFTR, add 3 μM **Elexacaftor** and 10 μM Tezacaftor to the culture 24 hours post-transfection to rescue folding.
- Lysis: Harvest cells after 48-60 hours. Lyse in hypotonic buffer containing protease inhibitors. Spin down membranes (ultracentrifugation 100,000 x g).
- Solubilization: Resuspend membranes in Buffer A (20 mM Tris pH 7.5, 200 mM NaCl, 20% Glycerol).
 - Add 1% (w/v) GDN and 0.2% (w/v) CHS.
 - Add 10 μM **Elexacaftor** (maintains saturation).
 - Incubate 4 hours at 4°C with gentle rotation.
 - Validation: Clarify by centrifugation (40,000 x g, 30 min). The supernatant must be clear.

Phase 2: Purification and Complex Assembly

Trustworthiness: This step ensures the removal of aggregates which are fatal to Cryo-EM data processing.

- Affinity Chromatography: Load supernatant onto Anti-Flag M2 affinity resin.
- Wash: Wash with 20 column volumes of Buffer B (20 mM Tris pH 7.5, 200 mM NaCl, 0.02% GDN, 0.004% CHS, 5 μM **Elexacaftor**).

- Why: Reducing detergent concentration prevents micelle artifacts, but keeping **Elexacaftor** is vital as the off-rate can be fast in detergent.
- Elution: Elute with Flag peptide in Buffer B.
- Size Exclusion Chromatography (SEC): Inject eluate onto a Superose 6 Increase 10/300 GL column.
 - Running Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.02% GDN, 2 μ M **Elexacaftor**.
 - Selection: Collect the peak corresponding to monomeric CFTR (~160 kDa + micelle). Discard the void volume (aggregates).

Phase 3: Nanodisc Reconstitution (Optional but Recommended)

For studying the lipid-mediated binding mechanism of **Elexacaftor**, nanodiscs are superior.

- Mix: Purified CFTR : MSP1E3D1 : Lipids (POPC:POPG 3:1 + 10% Cholesterol) at a molar ratio of 1 : 10 : 1000.
- Assembly: Incubate on ice for 1 hour. Add Bio-Beads SM-2 to remove detergent. Rotate overnight at 4°C.
- Purification: Run SEC again to separate empty nanodiscs from CFTR-loaded nanodiscs.

Phase 4: Grid Preparation & Vitrification

Expertise: CFTR exhibits strong preferred orientation (top-down views) in thin ice. We mitigate this using gold grids and specific blotting parameters.

- Grid Selection: Quantifoil UltrAuFoil R1.2/1.3 (Gold support on Gold mesh).
 - Reason: Gold grids reduce beam-induced motion, allowing for better correction of the drug density.
- Surface Treatment: Glow discharge: 15 mA for 30 seconds (Air).

- Sample Application:
 - Concentrate protein to 3–5 mg/mL.
 - Add fluorinated octyl-maltoside (FOM) to a final concentration of 0.005% immediately before freezing (Optional: helps with orientation distribution).
 - Apply 3.0 μ L to the grid.
- Vitrification (Vitrobot Mark IV):
 - Temp: 4°C
 - Humidity: 100%
 - Blot Force: 0
 - Blot Time: 3–4 seconds
 - Plunge: Liquid Ethane.

Data Acquisition & Processing Strategy

- Microscope: 300 kV Titan Krios with K3/Falcon 4 detector.
- Total Dose: 50–60 e-/Å².
- Map Reconstruction: During 3D reconstruction, apply a mask around the TMDs. **Elexacaftor** binds at the "lasso" site near the membrane interface.
- Validation: Look for density connecting TM2, TM10, and TM11. This is the **Elexacaftor** binding pocket (Fiedorczuk & Chen, 2022).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
No Drug Density	Ligand dissociation during SEC	Increase Elexacaftor to 10 μ M in SEC buffer; ensure low temperature (4°C).
Aggregation	Lipid stripping	Switch from DDM to GDN; Increase CHS concentration to 0.01% in final buffer.
Preferred Orientation	Air-water interface interaction	Use Gold grids; Tilt stage 30° during collection; Add 0.005% FOM.
Low Particle Density	Adsorption to carbon	Increase protein concentration to 6 mg/mL; reduce glow discharge time.

References

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